5-iodo-N-isopropyl-3-nitropyridin-2-amine
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Overview
Description
5-iodo-N-isopropyl-3-nitropyridin-2-amine is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of an iodine atom at the 5-position, an isopropyl group attached to the nitrogen atom, and a nitro group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-N-isopropyl-3-nitropyridin-2-amine typically involves the nitration of a pyridine derivative followed by iodination and subsequent substitution reactions. One common method involves the nitration of 2-aminopyridine to form 3-nitro-2-aminopyridine, which is then subjected to iodination using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-iodo-N-isopropyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrazine hydrate is commonly used for the reduction of nitro groups in pyridine derivatives.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent to facilitate the reaction.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-iodo-N-isopropyl-3-nitropyridin-2-amine depends on its specific application and the biological targetThe nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the iodine and isopropyl groups may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-nitropyridine: Similar structure with a bromine atom instead of iodine.
2-Hydroxy-5-iodo-3-nitropyridine: Similar structure with a hydroxy group instead of an isopropyl group.
Uniqueness
5-iodo-N-isopropyl-3-nitropyridin-2-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the iodine atom and the isopropyl group can influence the compound’s physicochemical properties and its interactions with biological targets, making it distinct from other nitropyridine derivatives .
Properties
IUPAC Name |
5-iodo-3-nitro-N-propan-2-ylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3O2/c1-5(2)11-8-7(12(13)14)3-6(9)4-10-8/h3-5H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYZYSCZZNQTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=N1)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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